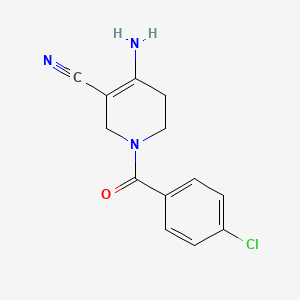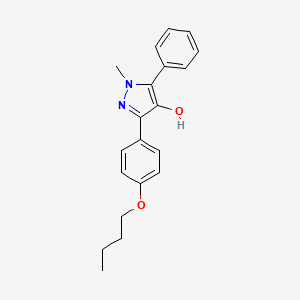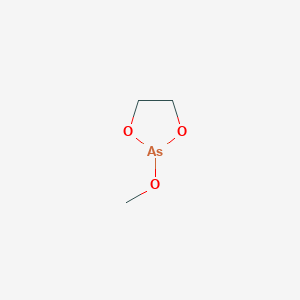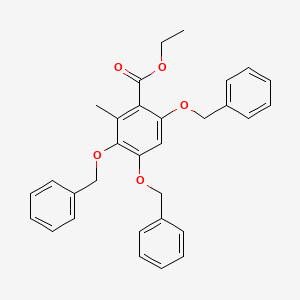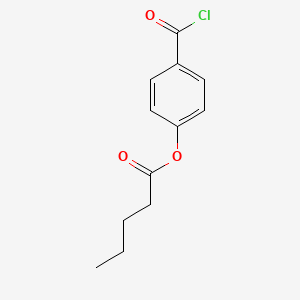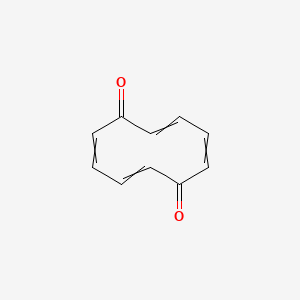
2,3,5,6,2',3',5',6'-Octabromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is a brominated biphenyl compound with the molecular formula C12H2Br8. It is a member of the polybrominated biphenyls (PBBs) family, which are synthetic organic chemicals used as flame retardants. These compounds are known for their high thermal stability and resistance to degradation, making them useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination.
Industrial Production Methods
In industrial settings, the production of 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated biphenyl oxides, while reduction may produce partially debrominated biphenyls.
Aplicaciones Científicas De Investigación
2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Utilized as a flame retardant in plastics, textiles, and electronic devices due to its high thermal stability.
Mecanismo De Acción
The mechanism by which 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl exerts its effects involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which play a role in the metabolism and elimination of the compound from the body.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl
- 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
Uniqueness
2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other octabromobiphenyls, it may exhibit different levels of thermal stability, solubility, and biological activity, making it suitable for specific applications where these properties are critical.
Propiedades
Número CAS |
59080-41-0 |
|---|---|
Fórmula molecular |
C12H2Br8 |
Peso molecular |
785.4 g/mol |
Nombre IUPAC |
1,2,4,5-tetrabromo-3-(2,3,5,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H |
Clave InChI |
IQIHDBRYKJLECA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


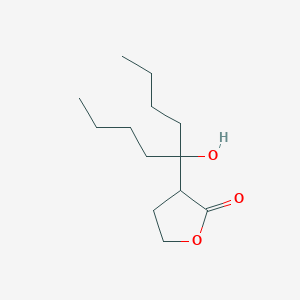
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)

